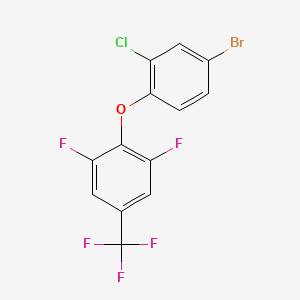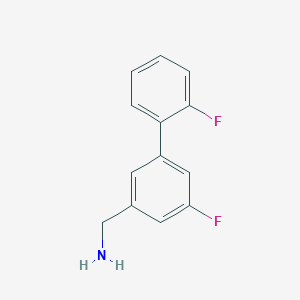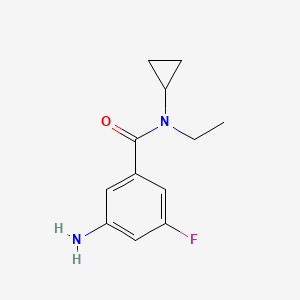![molecular formula C10H13BFNO2 B12078754 Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]- CAS No. 1876473-45-8](/img/structure/B12078754.png)
Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-, is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a pyrrolidinyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-, typically involves the following steps:
Pyrrolidinyl Substitution: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the pyrrolidinyl group.
Industrial Production Methods
Industrial production of boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-, follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-, undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Phenols.
Reduction: Boranes, borohydrides.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound binds to the active site of enzymes, thereby inhibiting their activity . The molecular targets and pathways involved include interactions with serine proteases and other enzymes that contain nucleophilic residues .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-, is unique due to the presence of both a fluorine atom and a pyrrolidinyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a versatile reagent in various chemical reactions .
Propiedades
Número CAS |
1876473-45-8 |
|---|---|
Fórmula molecular |
C10H13BFNO2 |
Peso molecular |
209.03 g/mol |
Nombre IUPAC |
(2-fluoro-4-pyrrolidin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BFNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7,14-15H,1-2,5-6H2 |
Clave InChI |
XOUUZKGNIDWGKG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)N2CCCC2)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


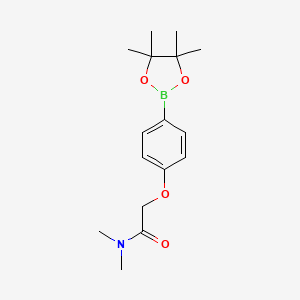

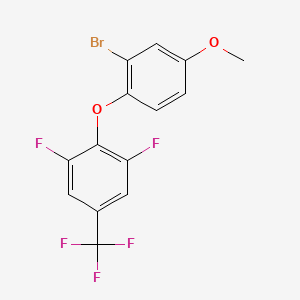
![[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12078689.png)
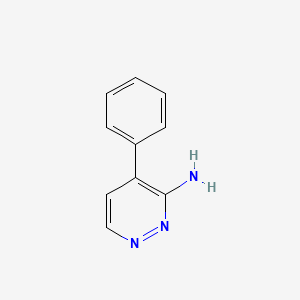
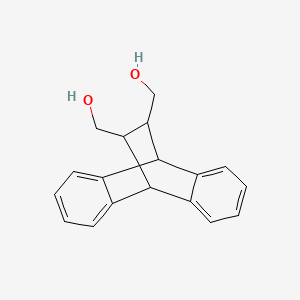
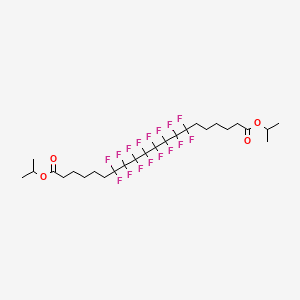

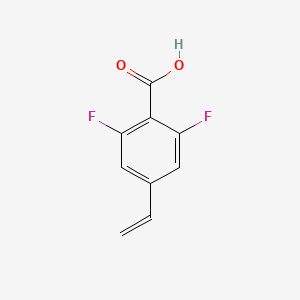

![[[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12078723.png)
